molecular formula C18H24FN3O2 B6905002 N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

Cat. No.: B6905002
M. Wt: 333.4 g/mol
InChI Key: WPVMAWQPHOCKNB-UHFFFAOYSA-N
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Description

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, which includes a cyclopentyl group, a fluorophenyl group, and a piperazinyl acetamide moiety, makes it an interesting subject for scientific research.

Properties

IUPAC Name

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-15-7-5-14(6-8-15)18(13-3-1-2-4-13)21-17(24)12-22-10-9-20-16(23)11-22/h5-8,13,18H,1-4,9-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVMAWQPHOCKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CN3CCNC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the cyclopentyl-(4-fluorophenyl)methyl intermediate: This can be achieved through a Friedel-Crafts alkylation reaction where cyclopentyl chloride reacts with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the piperazinyl acetamide moiety: This involves the reaction of piperazine with chloroacetyl chloride to form 2-(3-oxopiperazin-1-yl)acetamide.

    Coupling of the intermediates: The final step involves coupling the cyclopentyl-(4-fluorophenyl)methyl intermediate with the piperazinyl acetamide moiety under basic conditions, typically using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopentyl-(4-chlorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
  • N-[cyclopentyl-(4-bromophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide
  • N-[cyclopentyl-(4-methylphenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide

Uniqueness

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(3-oxopiperazin-1-yl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

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